molecular formula C9H17NO2S B13200160 Spiro[4.4]nonane-1-sulfonamide

Spiro[4.4]nonane-1-sulfonamide

Cat. No.: B13200160
M. Wt: 203.30 g/mol
InChI Key: GTHZVQWSZROSSX-UHFFFAOYSA-N
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Description

Spiro[44]nonane-1-sulfonamide is a spirocyclic compound characterized by a unique structure where two nonane rings are connected through a single spiro atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4One common method involves the hydrogenation of spiro[4.4]nonane-1,6-dione to form spiro[4.4]nonane-1,6-diol, which is then converted to the sulfonamide derivative through a series of reactions .

Industrial Production Methods

Industrial production methods for spiro[4.4]nonane-1-sulfonamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Spiro[4.4]nonane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.4]nonane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.4]nonane-1,6-dione
  • Spiro[4.5]decane-1,6-dione
  • Spiro[5.5]undecane-1,7-dione

Uniqueness

Spiro[4.4]nonane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

spiro[4.4]nonane-4-sulfonamide

InChI

InChI=1S/C9H17NO2S/c10-13(11,12)8-4-3-7-9(8)5-1-2-6-9/h8H,1-7H2,(H2,10,11,12)

InChI Key

GTHZVQWSZROSSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2S(=O)(=O)N

Origin of Product

United States

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